molecular formula C23H17FN4OS B2383674 4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 938614-37-0

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2383674
M. Wt: 416.47
InChI Key:
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Description

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the family of quinazolinone derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Chemical Properties : Innovative synthetic routes have been developed for compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family, focusing on their structural derivations and chemical properties. These methodologies facilitate the creation of compounds with potential biological activities by introducing various substituents that can significantly alter their chemical behavior and interaction with biological targets (Mousavi et al., 2015).

Anticancer Potential : Research into fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, closely related to the queried compound, has demonstrated moderate to good antiproliferative potency against various cancer cell lines, suggesting a potential framework for developing new anticancer agents (Chowrasia et al., 2017).

Antimicrobial Activities : Compounds within the [1,2,4]triazoloquinazoline family have shown significant antimicrobial activities. The introduction of specific substituents has led to compounds with potent inhibitory effects against a range of bacterial and fungal pathogens, indicating their potential as templates for novel antimicrobial agents (Yan et al., 2016).

Pharmacological Investigations : Studies on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have explored their potential as H1-antihistaminic agents, with certain compounds exhibiting promising in vivo activity and minimal sedation compared to standard treatments. This highlights the chemical scaffold's versatility in generating pharmacologically active molecules (Alagarsamy et al., 2007).

properties

IUPAC Name

4-benzyl-1-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS/c24-18-10-6-9-17(13-18)15-30-23-26-25-22-27(14-16-7-2-1-3-8-16)21(29)19-11-4-5-12-20(19)28(22)23/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSAGCDBTOXEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

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